molecular formula C13H15FO4 B7996539 O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate

Cat. No.: B7996539
M. Wt: 254.25 g/mol
InChI Key: VUTQVVFAVJXRGP-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate is a chemical compound with the molecular formula C13H15FO4 and a molecular weight of 254.2575 g/mol . This compound is characterized by the presence of an oxalate ester group and a fluorinated aromatic ring, making it a subject of interest in various chemical research fields.

Preparation Methods

The synthesis of O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated aromatic ring makes it useful in the study of enzyme interactions and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The oxalate ester group may also play a role in the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(5-fluoro-2-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-8-11(14)5-4-9(10)2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTQVVFAVJXRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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